![molecular formula C47H68I6N2O6 B041213 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate CAS No. 161466-45-1](/img/structure/B41213.png)

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

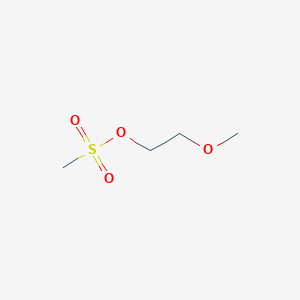

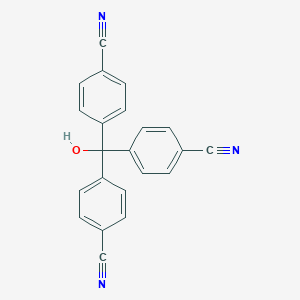

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate, also known as this compound, is a useful research compound. Its molecular formula is C47H68I6N2O6 and its molecular weight is 1518.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hepatographic Imaging Agents

A study by Weichert et al. (1986) explored a series of glyceryl 1,3-bis- and 1,2,3-tris[omega-(3-amino-2,4,6-triiodophenyl)alkanoates], which were synthesized, radioiodinated with iodine-125, and evaluated for their ability to selectively localize in the liver for potential use as hepatographic imaging agents. This research aimed at developing compounds that could provide enhanced liver imaging capabilities. Glyceryl 1,2,3-tris[3-(3-amino-2,4,6-triiodophenyl)propionate] displayed rapid and sustained liver specificity, accumulating in the liver at significant concentrations over time, which justifies further studies in higher animal species (Weichert, Groziak, Longino, Schwendner, & Counsell, 1986).

MicroCT Contrast Agent for Liver Imaging

Henning et al. (2008) investigated the imaging characteristics and pharmacokinetics of 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (DHOG, Fenestra LC), a hepatobiliary contrast agent for microCT in mice. This study aimed to assess DHOG's effectiveness in enhancing liver visualization in microCT imaging. The findings demonstrated marked early postcontrast enhancement of blood and a very high enhancement of the spleen and liver parenchyma, with no significant renal enhancement or excretion observed. The results suggest DHOG is a suitable contrast agent for liver imaging in mice, providing high reproducibility for lesion detection (Henning, Weber, Bauer, Meier, Carlsen, Sutton, Prevrhal, Ziegler, Feußner, Daldrup-Link, & Rummeny, 2008).

Mécanisme D'action

Pharmacokinetics

The pharmacokinetics of DHOG, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been studied . These properties can significantly impact the bioavailability of DHOG, influencing its efficacy and safety.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DHOG . Factors such as pH, temperature, and the presence of other molecules can impact the activity of DHOG. Understanding these influences can provide valuable insights into optimizing the use of DHOG.

Propriétés

IUPAC Name |

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H68I6N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-29-43(58)61-34(32-59-41(56)27-22-18-16-20-25-35-37(48)30-39(50)46(54)44(35)52)33-60-42(57)28-23-19-17-21-26-36-38(49)31-40(51)47(55)45(36)53/h9-10,30-31,34H,2-8,11-29,32-33,54-55H2,1H3/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPURVAFCMUEHIC-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H68I6N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1518.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161466-45-1 |

Source

|

| Record name | DHOG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161466451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

A: DHOG is a hepatocyte-selective polyiodinated triglyceride contrast agent designed for use in computed tomography (CT) and micro-CT imaging. [, ] Its mechanism of action relies on passive accumulation within hepatocytes, the primary cells of the liver. [, ] This selectivity stems from DHOG's structure, mimicking naturally occurring triglycerides, which are readily taken up by the liver. After intravenous administration, DHOG is transported in the bloodstream and taken up by hepatocytes, leading to enhanced contrast in CT images of the liver. [] This allows for improved visualization and assessment of liver structures, including tumors and metastases. [, ]

ANone: While the provided abstracts do not delve into the detailed spectroscopic data of DHOG, its molecular formula and weight can be deduced from its chemical name: 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate.

A: Research indicates that DHOG demonstrates good stability and material compatibility for in vivo imaging. [, ] Its primary application lies in preclinical research using mouse models. DHOG has been successfully utilized in micro-CT imaging studies to:

- Assess liver and spleen tumor growth and metastasis in mice. [, ]

- Visualize and quantify the volume of normal spleen tissue, spleen tumors, and liver metastases. []

- Detect small liver metastases, as small as 0.3 mm in diameter. []

- Study ectopic pheochromocytoma tumors in the liver. []

A: Studies have demonstrated a direct relationship between DHOG's iodine dose and its imaging efficacy in preclinical models. [] Higher iodine doses result in greater liver enhancement, allowing for clearer visualization of liver structures. [] For instance, in a study using rats, peak liver enhancement increased from 78 HU (42% above baseline) at 50 mg I/kg to 195 HU (255% above baseline) at 300 mg I/kg. [] This dose-dependent efficacy highlights the importance of optimizing the iodine concentration for specific imaging applications.

A: Research suggests that while iodine dose is crucial, the specific composition of the DHOG-LE (lipid emulsion) formulation does not significantly impact its efficacy. [] This finding suggests that highly concentrated DHOG-LE preparations can be used to minimize the administered dose volume without compromising imaging quality. [] This is particularly beneficial for preclinical studies in small animals where injection volumes are a concern.

A: While DHOG has proven valuable in preclinical imaging, one identified limitation is its inability to enhance the visualization of tumor tissue itself. [] DHOG is preferentially taken up by healthy hepatocytes. Consequently, tumors and metastases appear as hypodense regions against the enhanced background of the liver parenchyma. [] This characteristic, while potentially hindering the precise delineation of tumor margins, ultimately facilitates the detection and assessment of tumor size and distribution within the liver.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione](/img/structure/B41134.png)